molecular formula C14H19NO3S B420205 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one CAS No. 333787-88-5

1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one

Cat. No.: B420205
CAS No.: 333787-88-5
M. Wt: 281.37g/mol
InChI Key: GLTBDTPRRVISBC-UHFFFAOYSA-N
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Description

1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one is a chemical compound with a complex structure that includes a piperidine ring, a sulfonyl group, and a phenyl ring

Preparation Methods

The synthesis of 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one typically involves multiple steps. One common synthetic route includes the reaction of 4-methylpiperidine with a sulfonyl chloride derivative to form the sulfonyl intermediate. This intermediate is then reacted with a phenyl ethanone derivative under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring may also play a role in binding to specific sites on proteins, influencing their function .

Comparison with Similar Compounds

1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-11-7-9-15(10-8-11)19(17,18)14-5-3-13(4-6-14)12(2)16/h3-6,11H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTBDTPRRVISBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201210238
Record name 1-[4-[(4-Methyl-1-piperidinyl)sulfonyl]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333787-88-5
Record name 1-[4-[(4-Methyl-1-piperidinyl)sulfonyl]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333787-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-[(4-Methyl-1-piperidinyl)sulfonyl]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one interact with ERK kinase, and what are the downstream effects of this interaction?

A1: The research paper focuses on the rational design and synthesis of novel ERK inhibitors, including this compound as a starting point. [] Molecular docking studies revealed that this compound interacts with the ATP-binding pocket of the ERK kinase domain. [] While the paper doesn't delve into specific interactions or downstream effects of this specific compound, it highlights that inhibiting ERK activity can disrupt the MAP kinase signaling cascade, a pathway frequently dysregulated in various cancers. [] This disruption ultimately aims to control the proliferation of cancerous cells. []

Q2: How does modifying the structure of this compound influence its anti-proliferative activity?

A2: The researchers employed a "molecular extension tactic" based on the initial docking results of this compound. [] This involved adding various chemical groups to the core structure to optimize its interaction with the ERK kinase domain and enhance its anti-proliferative activity. [] The study synthesized a series of compounds (4–33) with modifications to the core structure. [] The resulting structure-activity relationship (SAR) analysis revealed that specific modifications led to compounds with significantly increased potency against MCF-7, HepG-2, and HCT-116 cancer cell lines compared to the parent compound. []

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